molecular formula C14H14N4O3S B3600496 2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(5-METHYL-3-ISOXAZOLYL)ACETAMIDE

2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(5-METHYL-3-ISOXAZOLYL)ACETAMIDE

Cat. No.: B3600496
M. Wt: 318.35 g/mol
InChI Key: YMCZFVCNMRBHSA-UHFFFAOYSA-N
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Description

2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(5-METHYL-3-ISOXAZOLYL)ACETAMIDE is a complex organic compound that features a benzimidazole core, a methoxy group, and an isoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(5-METHYL-3-ISOXAZOLYL)ACETAMIDE typically involves the condensation of 5-methoxy-1H-benzimidazole-2-thiol with 2-chloro-N-(5-methyl-3-isoxazolyl)acetamide . The reaction is carried out in the presence of a base such as sodium hydroxide in an alcoholic solvent like ethanol . The mixture is heated under reflux conditions for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzimidazole or isoxazole rings .

Mechanism of Action

The mechanism of action of 2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(5-METHYL-3-ISOXAZOLYL)ACETAMIDE involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(5-METHYL-3-ISOXAZOLYL)ACETAMIDE is unique due to its combination of a benzimidazole core with an isoxazole moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse pharmacological activities .

Properties

IUPAC Name

2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3S/c1-8-5-12(18-21-8)17-13(19)7-22-14-15-10-4-3-9(20-2)6-11(10)16-14/h3-6H,7H2,1-2H3,(H,15,16)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCZFVCNMRBHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(5-METHYL-3-ISOXAZOLYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(5-METHYL-3-ISOXAZOLYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(5-METHYL-3-ISOXAZOLYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(5-METHYL-3-ISOXAZOLYL)ACETAMIDE
Reactant of Route 5
2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(5-METHYL-3-ISOXAZOLYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(5-METHYL-3-ISOXAZOLYL)ACETAMIDE

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